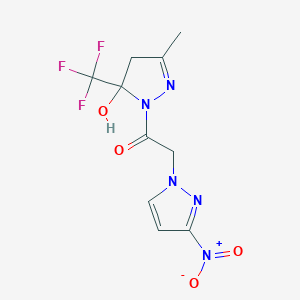![molecular formula C19H21ClN4O3 B279807 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound is known for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound targets the microtubule network, which is essential for cell division, and disrupts its function. This leads to the accumulation of cells in the G2/M phase of the cell cycle, eventually leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and prolong survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selective cytotoxicity against cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity to normal cells, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research on 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide. One of the directions is to investigate the potential of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dosage and administration route. Furthermore, the development of analogs of this compound with improved selectivity and potency is also an area of interest for future research.
In conclusion, 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a promising compound with potential applications in cancer treatment. Its selective cytotoxicity against cancer cells and ability to induce apoptosis make it an attractive candidate for further investigation. However, more research is needed to determine its optimal dosage, administration route, and potential toxicity to normal cells. The development of analogs with improved selectivity and potency is also an area of interest for future research.
Synthesemethoden
The synthesis of 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2-chloroethylisocyanate followed by cyclization with 4,5-dihydro-1H-pyrazole-3-carboxamide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential of 6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide in cancer treatment has been extensively studied. This compound has shown selective cytotoxicity against cancer cells, including breast cancer, lung cancer, and leukemia cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. In addition, this compound has also shown anti-angiogenic activity, which means it can prevent the formation of new blood vessels that support the growth of tumors.
Eigenschaften
Molekularformel |
C19H21ClN4O3 |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c1-26-16-4-3-13(9-17(16)27-2)6-8-21-19(25)15-10-18-22-11-14(5-7-20)12-24(18)23-15/h3-4,9-12H,5-8H2,1-2H3,(H,21,25) |
InChI-Schlüssel |
HSYQEQYHBNUJSI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN3C=C(C=NC3=C2)CCCl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN3C=C(C=NC3=C2)CCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)

![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)

![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)